2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetonitrile
Overview
Description
“2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetonitrile” is a chemical compound. It is related to “4,4,5,5-Tetramethyl-1,3,2-dioxaborolane”, which is a commonly used reagent in organic synthesis .
Synthesis Analysis
The synthesis of this compound might involve the use of “4,4,5,5-Tetramethyl-1,3,2-dioxaborolane” as a reagent. This reagent is known to be used for the borylation of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Molecular Structure Analysis
The molecular structure of this compound is related to “4,4,5,5-Tetramethyl-1,3,2-dioxaborolane”. The crystal structure of related compounds has been studied .Chemical Reactions Analysis
The chemical reactions involving this compound might include borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate. It might also involve hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Scientific Research Applications
Synthesis of Anticancer Compounds
Research has identified the synthesis of phenothiazine derivatives, showcasing the reactivity of certain nitriles in creating compounds with potential anticancer properties. The study emphasizes the synthesis process and the evaluation against specific cancer cell lines, indicating the compound's role in developing new therapeutic agents (Ahmed, Ebead, Afifi, & Abdel-Rahman, 2018).
Development of Stable Quinone Methides
Another study elaborates on the formation of highly stable quinone methides, a process facilitated by reactions with specific phenols, underlining the importance of such intermediates in organic synthesis and potential industrial applications (Nakayama, Yamashita, Hoshino, & Takemasa, 1977).
Advances in Copper Complex Chemistry
The formation of a Cu(II)-phenoxyl radical complex from a Cu(II)-phenolate complex provides insights into the mimicking of enzymatic functions, such as those seen in galactose oxidase, offering a pathway to understanding and developing biomimetic catalysts (Debnath, Kalita, Kumar, Mondal, & Ganguli, 2013).
Esterification Processes
The compound's role in facilitating the esterification of carboxylic acids with alcohols and phenols at room temperature highlights its utility in organic synthesis, making it a valuable tool for chemists working on synthesizing various esters (Balalaie, Mahdidoust, & Eshaghi-Najafabadi, 2008).
Reaction with Acetonitrile
A study directly relevant to the inquiry found that the reaction of substituted 1,3,2-dioxaborolanes with acetonitrile leads to the formation of 2-oxazolines. This reaction is influenced by the nature of the substituent on the boron atom, illustrating the compound's versatility in synthesizing heterocyclic compounds (Kuznetsov, Brusilovskii, & Mazepa, 2001).
properties
IUPAC Name |
2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BNO3/c1-13(2)14(3,4)19-15(18-13)11-5-7-12(8-6-11)17-10-9-16/h5-8H,10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUWMNVDETFAUDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80590378 | |
Record name | [4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80590378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetonitrile | |
CAS RN |
475272-13-0 | |
Record name | [4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80590378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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